molecular formula C8H6BrClO2 B1376967 2-Bromo-5-chloro-4-methylbenzoic acid CAS No. 1426923-27-4

2-Bromo-5-chloro-4-methylbenzoic acid

Cat. No. B1376967
M. Wt: 249.49 g/mol
InChI Key: PXQCKTGVABRZLN-UHFFFAOYSA-N
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Description

“2-Bromo-5-chloro-4-methylbenzoic acid” is a chemical compound with the molecular formula C8H7BrO2 . It is used as a building block in the preparation of anthranilic acids possessing antibacterial activity .


Synthesis Analysis

The synthesis of “2-Bromo-5-chloro-4-methylbenzoic acid” involves several steps. In one study, dimethyl terephthalate was used as the raw starting material, and the compound was prepared effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .


Molecular Structure Analysis

The molecular structure of “2-Bromo-5-chloro-4-methylbenzoic acid” can be represented by the IUPAC Standard InChI: InChI=1S/C8H7BrO2/c1-5-2-3-7 (9)6 (4-5)8 (10)11/h2-4H,1H3, (H,10,11) .


Chemical Reactions Analysis

“2-Bromo-5-chloro-4-methylbenzoic acid” is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Bromo-5-chloro-4-methylbenzoic acid” include a molecular weight of 215.044 . The compound is solid at 20°C .

Scientific Research Applications

Application in the Synthesis of SGLT2 Inhibitors

Specific Scientific Field

Pharmaceutical Chemistry

Methods of Application or Experimental Procedures

In this investigation, cheap, easily available dimethyl terephthalate was used as the raw starting material, and “2-Bromo-5-chloro-4-methylbenzoic acid” was prepared effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .

Results or Outcomes

The preparation was run successfully on approximately 70 kg/batch with the total yield of 24%. This practical process was demonstrated to be scalable with a great yield and significant cost reduction .

Application in Double Decarboxylative Coupling Reactions

Specific Scientific Field

Organic Chemistry

Summary of the Application

“2-Bromo-5-chloro-4-methylbenzoic acid” can be used in double decarboxylative coupling reactions of carboxylic acids . This is an emerging area that has gained considerable attention as a new avenue for forging carbon–carbon bonds .

Methods of Application or Experimental Procedures

In this synthetic strategy, carboxylic acids are used as easily accessible, non-toxic, and stable starting materials. The reaction forms small amounts of CO2 as the only waste by-product, making it an environmentally benign alternative to traditional coupling reactions which mainly rely on the use of toxic organic halides or organometallic reagents .

Results or Outcomes

This method provides a new way to construct carbon–carbon bonds, which is crucial in the field of organic synthesis .

Synthesis of 4′-Hydroxy-5:6′-Dimethyldibenzo-α-Pyrone

Summary of the Application

“2-Bromo-5-chloro-4-methylbenzoic acid” can be used to synthesize 4′-hydroxy-5:6′-dimethyldibenzo-α-pyrone .

Methods of Application or Experimental Procedures

The specific experimental procedures for this application are not provided in the source .

Results or Outcomes

The successful synthesis of 4′-hydroxy-5:6′-dimethyldibenzo-α-pyrone using “2-Bromo-5-chloro-4-methylbenzoic acid” as a starting material .

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral, indicating that it is harmful if swallowed . It can also cause skin and eye irritation .

properties

IUPAC Name

2-bromo-5-chloro-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO2/c1-4-2-6(9)5(8(11)12)3-7(4)10/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXQCKTGVABRZLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-chloro-4-methylbenzoic acid

CAS RN

1426923-27-4
Record name 2-bromo-5-chloro-4-methylbenzoic acid
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